molecular formula C9H10ClI B14298918 Benzene, (1-chloro-3-iodopropyl)- CAS No. 112381-01-8

Benzene, (1-chloro-3-iodopropyl)-

Cat. No.: B14298918
CAS No.: 112381-01-8
M. Wt: 280.53 g/mol
InChI Key: SJLZTILKKAQASV-UHFFFAOYSA-N
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Description

Benzene, (1-chloro-3-iodopropyl)-, also known as 1-chloro-3-iodopropylbenzene, is an organic compound with the molecular formula C9H10ClI. It is a derivative of benzene, where a 1-chloro-3-iodopropyl group is attached to the benzene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (1-chloro-3-iodopropyl)- can be achieved through various methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with 3-phenylpropyl iodide, chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of such compounds typically involves large-scale halogenation reactions. The process may include the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzene, (1-chloro-3-iodopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Alcohols: Formed through nucleophilic substitution.

    Ketones and Carboxylic Acids: Formed through oxidation reactions.

    Substituted Benzenes: Formed through coupling reactions.

Scientific Research Applications

Benzene, (1-chloro-3-iodopropyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, (1-chloro-3-iodopropyl)- involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile compound for various substitution reactions. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution, the chlorine atom is typically the leaving group, while in coupling reactions, the iodine atom is replaced by other substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, (1-chloro-3-iodopropyl)- is unique due to the presence of both chlorine and iodine atoms, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

112381-01-8

Molecular Formula

C9H10ClI

Molecular Weight

280.53 g/mol

IUPAC Name

(1-chloro-3-iodopropyl)benzene

InChI

InChI=1S/C9H10ClI/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

SJLZTILKKAQASV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCI)Cl

Origin of Product

United States

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